molecular formula C12H16O4 B13529630 3-(3,4-Dimethoxyphenyl)butanoic acid

3-(3,4-Dimethoxyphenyl)butanoic acid

Cat. No.: B13529630
M. Wt: 224.25 g/mol
InChI Key: MCIXBPYKRIBXSU-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)butanoic acid is a research chemical featuring a butanoic acid chain linked to a 3,4-dimethoxyphenyl ring. This structure is of significant interest in medicinal chemistry and chemical synthesis. Compounds with the 3,4-dimethoxyphenyl moiety are frequently investigated as key intermediates or precursors in the development of active pharmaceutical ingredients (APIs) and other biologically active molecules . The dimethoxybenzene group is a common pharmacophore found in ligands for various receptor systems, making this compound a valuable building block for structure-activity relationship (SAR) studies . As a carboxylic acid, it can undergo standard derivatization reactions to form amides, esters, and other functionalized compounds, enabling the exploration of a diverse chemical space from a single core structure . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this material in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)butanoic acid

InChI

InChI=1S/C12H16O4/c1-8(6-12(13)14)9-4-5-10(15-2)11(7-9)16-3/h4-5,7-8H,6H2,1-3H3,(H,13,14)

InChI Key

MCIXBPYKRIBXSU-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 3 3,4 Dimethoxyphenyl Butanoic Acid

Strategic Approaches for the Elaboration of the 3-(3,4-Dimethoxyphenyl)butanoic Acid Core

The synthesis of this compound and its stereoisomers can be achieved through various strategic approaches, each offering distinct advantages in terms of selectivity and control.

Chemo-selective synthesis is paramount when dealing with molecules possessing multiple reactive sites. In the context of this compound, a key chemo-selective transformation involves the reduction of a precursor containing an additional carbonyl group. For instance, the selective reduction of a keto-acid precursor, such as 3-(3,4-dimethoxyphenyl)-3-oxobutanoic acid, can be a viable route. A significant challenge in such transformations is to reduce the keto group without affecting the carboxylic acid moiety.

One effective strategy involves the activation of the carboxylic acid as a mixed anhydride (B1165640), followed by reduction with a mild hydride reagent like sodium borohydride. This approach has been successfully applied to the chemo-selective reduction of fenofibric acid, where a carboxylic acid was reduced to an alcohol in the presence of a ketone. scirp.orgnih.gov This methodology offers a potential pathway for the selective synthesis of this compound from a suitable keto-acid precursor, ensuring that the carboxylic acid remains intact.

Precursor TypeKey TransformationReagentsSelectivity
Keto-acidSelective ketone reductionMixed anhydride formation, NaBH4High for ketone reduction
Unsaturated acidConjugate additionOrganocupratesHigh for 1,4-addition

The control of stereochemistry at the C3 position is a critical aspect of synthesizing chiral this compound. Asymmetric hydrogenation of a suitable prochiral precursor, such as 3-(3,4-dimethoxyphenyl)crotonic acid or its derivatives, represents a powerful strategy. Ruthenium-based catalysts, particularly those developed by Noyori and co-workers, have demonstrated exceptional efficacy in the asymmetric transfer hydrogenation of various ketones and olefins. mdpi.comrsc.org

The asymmetric hydrogenation of 3,5-diketo amides has been achieved with high chemo- and enantioselectivity using Ru-catalysis, highlighting the potential for selective reduction of one carbonyl group over another in a prochiral substrate. lookchem.com While direct asymmetric hydrogenation of unfunctionalized tetrasubstituted acyclic olefins remains a challenge, significant progress has been made with iridium catalysts, offering a potential avenue for the stereoselective synthesis of highly substituted butanoic acid derivatives. nih.gov

Catalyst SystemSubstrate TypeKey Feature
Ru-based (e.g., Noyori catalysts)Prochiral unsaturated acids/estersHigh enantioselectivity in hydrogenation
Ir-based catalystsTetrasubstituted olefinsDiastereo- and enantioselective hydrogenation

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral compounds. Lipases are particularly versatile enzymes for the kinetic resolution of racemic mixtures. The kinetic resolution of 3-aryl alkanoic acids, including 3-phenylbutanoic acid, has been successfully achieved through lipase-catalyzed hydrolysis of their corresponding esters. almacgroup.comucc.ieresearchgate.net This method allows for the separation of enantiomers by selectively hydrolyzing one enantiomer of the racemic ester, leaving the other enantiomer unreacted. A variety of lipases, such as those from Candida antarctica and Pseudomonas cepacia, have shown excellent enantioselection in these resolutions. almacgroup.com

The efficiency of these resolutions can be influenced by both steric and electronic factors of the substrate. almacgroup.com This approach is highly applicable to the synthesis of enantiomerically enriched (R)- or (S)-3-(3,4-dimethoxyphenyl)butanoic acid.

EnzymeReaction TypeSubstrateOutcome
Lipase (B570770) (e.g., from Candida antarctica)Kinetic Resolution (Hydrolysis)Racemic ethyl 3-(3,4-dimethoxyphenyl)butanoateEnantiomerically enriched acid and ester

Exploration of Derivatization and Structural Modification Reactions

The functionalization of the this compound core allows for the generation of a diverse range of derivatives with potentially novel properties.

The carboxylic acid group is a versatile handle for a wide array of chemical transformations, most notably esterification and amide bond formation.

Esterification: The classic Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, is a straightforward method for synthesizing esters of this compound. quora.commasterorganicchemistry.comchemguide.co.uk This reaction is typically reversible, and strategies such as using an excess of the alcohol or removing water can drive the equilibrium towards the ester product. masterorganicchemistry.com

Amide Bond Formation: The coupling of the carboxylic acid with amines to form amides is a fundamental transformation in organic synthesis. luxembourg-bio.com A plethora of coupling reagents have been developed to facilitate this reaction, which involves the activation of the carboxylic acid. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govgrowingscience.com These methods are generally efficient for a wide range of carboxylic acids and amines, including those that are electron-deficient or sterically hindered. researchgate.net

ReactionReagentsProduct
EsterificationAlcohol, Acid Catalyst (e.g., H2SO4)Ester
Amide FormationAmine, Coupling Reagent (e.g., EDC, HATU)Amide

The dimethoxyphenyl ring is susceptible to electrophilic aromatic substitution, and the directing effects of the two methoxy (B1213986) groups play a crucial role in determining the regioselectivity of these reactions. The methoxy groups are ortho, para-directing and activating. youtube.comlibretexts.org Therefore, electrophilic substitution on the 3,4-dimethoxyphenyl moiety is expected to occur at the positions ortho or para to the methoxy groups.

Given that the position para to the 4-methoxy group is occupied by the butanoic acid chain, the most likely positions for electrophilic attack are C-2, C-5, and C-6. The steric hindrance from the butanoic acid side chain and the electronic effects of both methoxy groups will influence the final regiochemical outcome. For instance, halogenation reactions, a common electrophilic aromatic substitution, can be performed on electron-rich aromatic rings. nih.gov The precise control of regioselectivity in such reactions can sometimes be challenging, but modern methods, including the use of specific catalysts or directing groups, can enhance the formation of a desired regioisomer. researchgate.net

Reaction TypeReagentExpected Major Product(s)
Halogenatione.g., Br2, Lewis AcidMono- or di-halogenated derivatives at C-2, C-5, or C-6
NitrationHNO3, H2SO4Nitro-substituted derivatives at C-2, C-5, or C-6
Friedel-Crafts AcylationAcyl chloride, Lewis AcidAcylated derivatives at C-2, C-5, or C-6

Enantioselective Synthesis of Chiral Analogues and Intermediates

The generation of single-enantiomer chiral compounds is a critical endeavor in modern synthetic chemistry, particularly for pharmaceutical applications where stereochemistry often dictates biological activity. For analogues of this compound, enantioselective synthesis can be approached through several key strategies, including the resolution of racemic mixtures.

One of the most established methods for separating enantiomers is chiral resolution , which involves the conversion of a racemic mixture into a pair of diastereomers. wikipedia.org These diastereomers possess different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization. libretexts.orglibretexts.org For a carboxylic acid like this compound, this is typically achieved by reacting the racemate with an enantiomerically pure chiral base (a resolving agent), such as brucine (B1667951) or (R)-1-phenylethylamine. libretexts.org This reaction forms a pair of diastereomeric salts. After separation, the individual diastereomers are treated with a strong acid to regenerate the pure enantiomers of the original acid. libretexts.orglibretexts.org

Biocatalysis , a cornerstone of green chemistry, offers a highly efficient and selective alternative for chiral resolution. Enzymes, operating under mild conditions, can selectively act on one enantiomer in a racemic mixture. Enantioselective esterases, for instance, are capable of distinguishing between the substituents on a quaternary carbon atom. google.com A common strategy is the enantioselective hydrolysis of a racemic ester. The enzyme hydrolyzes one ester enantiomer to the corresponding carboxylic acid, leaving the other ester enantiomer untouched. These two different compounds can then be separated.

A pertinent example is the enzymatic resolution of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate using Candida antarctica lipase A (CAL-A). researchgate.net This lipase catalyzes the N-acylation of one enantiomer with high selectivity, allowing the acylated product and the unreacted amino ester to be separated. researchgate.net While the aromatic substitution differs from the 3,4-dimethoxy pattern, the principle is directly applicable to analogues of the target compound.

MethodEnzyme/ReagentSubstrate TypeTransformationKey Finding
Classical ResolutionChiral Amines (e.g., Brucine, (R)-1-phenylethylamine)Racemic Carboxylic AcidsFormation of diastereomeric saltsSeparation is based on differential solubility of the salts. libretexts.org
Enzymatic ResolutionCandida antarctica Lipase A (CAL-A)Racemic 3-Aryl-3-aminopropanoate EstersEnantioselective N-acylationAllows for efficient separation of enantiomers on a gram scale. researchgate.net
Enzymatic ResolutionEnantiospecific EsterasesRacemic Ester-Nitriles (precursors to glutarimides)Enantioselective ester hydrolysisEnzymes can distinguish between aryl, ethyl, and nitrile groups on a quaternary carbon. google.com

Process Optimization and Novel Reaction Development

Optimizing synthetic routes to improve efficiency, reduce environmental impact, and enhance safety is a continuous goal in chemical manufacturing. For this compound and its precursors, this involves the adoption of green chemistry principles and innovative technologies like flow chemistry.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. whiterose.ac.uk Key principles include the use of safer solvents, renewable feedstocks, and catalytic reagents over stoichiometric ones. rsc.org

Solvent Selection: The choice of solvent is critical, as it often constitutes the largest mass component of a reaction. whiterose.ac.uk There is a significant trend towards replacing hazardous traditional solvents (e.g., halogenated hydrocarbons, benzene) with greener alternatives. whiterose.ac.ukmdpi.com Water is a highly desirable green solvent due to its non-toxicity and availability, and reactions can be performed "in water" or "on water," even for poorly soluble reactants. mdpi.com Other classes of green solvents include bio-sourced solvents (e.g., 2-methyltetrahydrofuran, Cyrene™), ionic liquids (ILs), and Deep Eutectic Solvents (DESs). researchgate.net

DESs, formed from a mixture of Lewis or Brønsted acids and bases, are particularly noteworthy. mdpi.com They are often biodegradable, have low volatility, and can act as both the solvent and the catalyst. For example, the synthesis of bis-tetronic acids has been successfully demonstrated using a Natural Deep Eutectic Solvent (NADES) composed of L-proline and glycerol, coupled with microwave irradiation to accelerate the reaction. mdpi.com This approach eliminates the need for volatile organic solvents and conventional catalysts.

Catalysis: The use of reusable catalysts is another pillar of green chemistry. Acidic ionic liquids have been employed as efficient and recyclable catalysts for esterification reactions, such as the synthesis of butyl butyrate. researchgate.net These catalysts can be used for multiple cycles without a significant drop in activity, minimizing waste. researchgate.net Furthermore, biocatalysis, as discussed in the context of enantioselective synthesis, is inherently a green technology, utilizing enzymes that operate under mild, aqueous conditions. nih.gov

Green Chemistry ApproachExampleAdvantagesReference
Alternative SolventsDeep Eutectic Solvents (DESs) e.g., L-proline/glycerolOften biodegradable, low toxicity, low volatility, can act as catalyst. mdpi.com
Alternative SolventsWaterNon-toxic, non-flammable, readily available, economical. mdpi.com
Reusable CatalystsAcidic Ionic LiquidsHigh catalytic activity, can be recycled multiple times, reduces waste. researchgate.net
BiocatalysisUse of enzymes (e.g., Lipases, Esterases)High selectivity, mild reaction conditions (temp, pH), aqueous media. nih.gov

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch production. nih.gov In a flow reactor, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. scielo.br This technology offers numerous advantages, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous intermediates at any given time, improved process control, and easier scalability. nih.govscielo.br

The synthesis of key intermediates for this compound can be significantly improved using this technology. A prime example is the synthesis of Veratrole (1,2-dimethoxybenzene), a direct precursor to the dimethoxyphenyl moiety. A patented method describes the synthesis of veratrole on a continuous flow fixed-bed reactor. google.com This process utilizes a macroporous pure-silicon molecular sieve (MCF) loaded with carbon nitride as a catalyst, with dimethyl carbonate and catechol as the raw materials. google.com The continuous nature of the process allows for high throughput and stable operation under optimized conditions.

Continuous Flow Synthesis of Veratrole google.com
ParameterValue/Condition
Reactor TypeContinuous flow fixed-bed reactor
CatalystMacroporous pure-silicon molecular sieve (MCF) loading carbon nitride
Raw MaterialsCatechol, Dimethyl carbonate
Reaction Temperature300–400 °C
Feed Molar Ratio (Catechol:DMC)1:1 to 1:2
Volume Space Velocity1–4 h-1
Reported Catechol Conversion> 92%
Reported Veratrole Selectivity> 98%

This continuous flow approach for a key starting material demonstrates the potential for developing a fully continuous, multi-step synthesis for this compound, leading to more efficient, safer, and scalable industrial production.

Elucidation of Molecular Interactions and Mechanistic Pathways

Structural Biology Approaches and Structure-Activity Relationship (SAR) Elucidation

Stereochemical Influences on Molecular Recognition and Activity

The molecular structure of 3-(3,4-Dimethoxyphenyl)butanoic acid features a chiral center at the third carbon atom of the butanoic acid chain. This chirality means the compound exists as a pair of enantiomers, designated as (R)-3-(3,4-Dimethoxyphenyl)butanoic acid and (S)-3-(3,4-Dimethoxyphenyl)butanoic acid. Enantiomers are non-superimposable mirror images of each other that share identical physical and chemical properties in an achiral environment. sigmaaldrich.com However, their interactions with other chiral molecules, particularly biological macromolecules like enzymes and receptors, can differ significantly. sigmaaldrich.com

This divergence in biological activity is a cornerstone of molecular recognition. The three-dimensional arrangement of functional groups in one enantiomer may allow for a precise and favorable fit into the binding site of a biological target, whereas its mirror image may bind less effectively or not at all. Consequently, one enantiomer may exhibit potent therapeutic activity while the other could be less active, inactive, or even produce different effects.

The analysis and separation of these enantiomers are critical for evaluating their individual biological profiles. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for this purpose, employing chiral stationary phases (CSPs). phenomenex.comnih.gov These CSPs create a chiral environment within the chromatography column, leading to differential interactions with the (R) and (S) enantiomers. This results in different retention times, allowing for their separation and quantification. phenomenex.commdpi.com The development of effective chiral separation methods is a crucial first step in understanding the stereochemical influences on the activity of chiral compounds like this compound. nih.govjiangnan.edu.cn

Computational Chemistry and Molecular Modeling for Mechanistic Insight

Computational chemistry provides powerful tools to investigate the structural, electronic, and interactive properties of this compound at the molecular level. These in silico methods offer mechanistic insights that complement experimental findings and guide the design of new molecules with desired activities.

Quantum chemical calculations are employed to understand the intrinsic electronic properties and reactivity of a molecule.

Density Functional Theory (DFT): DFT is a robust method used to determine the optimized molecular geometry and electronic structure of compounds. biointerfaceresearch.comclinicsearchonline.org For molecules analogous to this compound, calculations are often performed using the B3LYP functional with basis sets such as 6-31+G(d) or 6-311G(d,p) to achieve a balance of accuracy and computational cost. biointerfaceresearch.comnih.govresearchgate.net These calculations provide foundational data for bond lengths, bond angles, and charge distributions.

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties and chemical reactivity. biointerfaceresearch.comclinicsearchonline.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. clinicsearchonline.org The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity and greater polarizability. nih.gov In molecules containing a dimethoxyphenyl group, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO's location can vary depending on the substituents. biointerfaceresearch.com

Table 1: Representative Quantum Chemical Parameters Calculated for Butanoic Acid Derivatives Using DFT.
ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -1.5
Energy Gap (ΔE)Difference between ELUMO and EHOMO4.5 to 5.5
Chemical Potential (μ)Describes the escaping tendency of an electron from a stable system-3.5 to -4.0
Chemical Hardness (η)Resistance of a molecule to charge transfer2.25 to 2.75
Global Electrophilicity (ω)Propensity of a species to accept electrons2.5 to 3.2

Note: Values are representative based on literature for analogous structures and can vary with the specific molecule and computational method. biointerfaceresearch.comnih.gov

Molecular Docking: This computational technique is used to predict how a molecule (ligand) binds to the active site of a target protein. researchgate.netnih.gov Docking simulations for this compound would involve placing the molecule into the binding pocket of a specific biological target (e.g., an enzyme or receptor) and calculating the most stable binding poses. The results are often ranked using a scoring function that estimates the binding affinity, typically in kcal/mol. nih.gov This analysis helps identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing a structural hypothesis for the molecule's mechanism of action. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to assess the stability and dynamics of the predicted ligand-protein complex over time. nih.govmdpi.com These simulations model the movement of every atom in the system, providing a more realistic view of the binding event in a simulated physiological environment. mdpi.com Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, Root Mean Square Fluctuation (RMSF) of individual residues, and the Radius of Gyration (Rg) are analyzed to evaluate the conformational stability of the complex. nih.gov Furthermore, advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, offering a more accurate estimation of binding affinity than docking scores alone. mdpi.comchemrxiv.org

QSAR modeling is a computational method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govimist.ma For a series of analogs of this compound, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. pharmacophorejournal.com

In a 3D-QSAR study, molecules are aligned, and their steric and electrostatic fields are calculated. pharmacophorejournal.comresearchgate.net Statistical methods, such as Partial Least Squares (PLS), are then used to build a model that relates variations in these fields to changes in biological activity. The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. nih.govimist.ma For example, a map might indicate that adding a bulky group in one region is favorable for activity (positive steric contribution), while adding an electronegative group in another region is detrimental (negative electrostatic contribution). The predictive power of a QSAR model is assessed using statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.govmdpi.com These validated models serve as valuable tools for the rational design of more potent and selective molecules. nih.govmdpi.commdpi.com

Preclinical Biological Activity and Pharmacological Investigation

Preclinical Pharmacodynamic and Pharmacokinetic Profiling

There is no available data from preclinical studies on the pharmacodynamic or pharmacokinetic properties of 3-(3,4-Dimethoxyphenyl)butanoic acid. Pharmacokinetics encompasses the absorption, distribution, metabolism, and excretion (ADME) of a compound, which are critical parameters for determining its potential as a therapeutic agent. nih.govbanglajol.info Pharmacodynamics involves the study of the biochemical and physiological effects of drugs on the body. Without dedicated studies, the ADME profile, bioavailability, half-life, and mechanism of action of this compound remain unknown.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies

No specific in vitro ADME data for this compound were identified in the performed searches. General principles of in vitro ADME studies involve assessing a compound's properties related to absorption, distribution, metabolism, and excretion to predict its pharmacokinetic profile. These studies are crucial in early drug discovery to identify potential liabilities. mdpi.com

Standard in vitro ADME assays typically include:

Solubility: Determining the solubility of a compound in various physiological solutions is fundamental to predicting its absorption.

Permeability: Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based models like Caco-2 are used to predict a compound's ability to cross biological membranes. researchgate.net

Metabolic Stability: Incubations with liver microsomes or hepatocytes from different species (e.g., rat, human) are used to estimate the rate of metabolic clearance. researchgate.net

Plasma Protein Binding: The extent to which a compound binds to plasma proteins is determined, as this affects its distribution and availability to target tissues.

CYP450 Inhibition and Induction: These assays assess the potential for the compound to cause drug-drug interactions by inhibiting or inducing major drug-metabolizing enzymes.

Without experimental data for this compound, it is not possible to provide a quantitative assessment of its ADME properties.

Metabolic Fate and Metabolite Identification in Preclinical Species

No studies detailing the metabolic fate or identifying the metabolites of this compound in any preclinical species were found.

The metabolism of a compound involves its biotransformation into other molecules (metabolites) by enzymes in the body, primarily in the liver. For a compound like this compound, potential metabolic pathways could include:

O-demethylation: Removal of one or both methyl groups from the methoxy (B1213986) (-OCH3) moieties on the phenyl ring.

Hydroxylation: Addition of a hydroxyl (-OH) group to the aromatic ring or the aliphatic side chain.

Beta-oxidation: Shortening of the butanoic acid side chain.

Conjugation: Attachment of polar molecules such as glucuronic acid or sulfate (B86663) to the parent compound or its phase I metabolites to facilitate excretion.

Identifying metabolites is typically performed using techniques like liquid chromatography-mass spectrometry (LC-MS) on samples (e.g., urine, feces, plasma) from animals dosed with the compound. mdpi.com Without such studies, the specific metabolic pathways and resulting metabolites of this compound remain unknown.

Bioavailability and Tissue Distribution Studies in Animal Models (Methodological Focus)

There is no available information on the bioavailability or tissue distribution of this compound in animal models.

Methodologically, such studies are fundamental to understanding a compound's pharmacokinetic profile in vivo.

Bioavailability studies are designed to determine the fraction of an administered dose of a drug that reaches the systemic circulation unchanged. The standard method involves:

Animal Model Selection: Rodents, such as rats or mice, are commonly used in early preclinical studies. nih.gov

Drug Administration: The compound is administered via at least two routes: an intravenous (IV) route, which ensures 100% bioavailability by definition, and the intended route of administration (e.g., oral).

Blood Sampling: Blood samples are collected at multiple time points after administration.

Bioanalysis: The concentration of the parent compound in plasma is quantified using a validated analytical method, typically LC-MS.

Pharmacokinetic Analysis: The area under the plasma concentration-time curve (AUC) is calculated for both IV and oral routes. Absolute bioavailability (F%) is then calculated as: F (%) = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100

Tissue distribution studies aim to determine how a compound distributes into various tissues and organs after administration. The general methodology includes:

Dosing: Administering the compound to a group of animals (commonly rats or mice).

Tissue Collection: At selected time points, animals are euthanized, and various tissues (e.g., liver, kidney, brain, lung, heart, muscle, fat) are collected. psu.eduresearchgate.net

Sample Processing: Tissues are homogenized and extracted to isolate the compound.

Quantification: The concentration of the compound in each tissue is measured.

Data Analysis: The results provide insight into which tissues the compound preferentially accumulates in, which can be related to both its efficacy and potential toxicity.

As no such studies have been published for this compound, its bioavailability and tissue distribution profile in any animal model is currently undefined.

Design and Synthesis of Derivatives, Analogues, and Research Probes

Rational Design and Synthesis of Novel Derivatives of 3-(3,4-Dimethoxyphenyl)butanoic Acid

Rational drug design is a cornerstone of modern medicinal chemistry, leveraging an understanding of molecular interactions to create compounds with desired properties. This approach is instrumental in modifying this compound to explore and optimize its biological effects.

The modification of the this compound structure is guided by the goal of enhancing its potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in this process, systematically altering parts of the molecule to observe the impact on its activity.

Key areas for modification on the this compound scaffold include:

The Carboxylic Acid Group: This functional group is a primary site for modification. It can be converted into esters, amides, or other bioisosteres to alter polarity, cell permeability, and binding interactions. For instance, in related compounds like 3-(3,4-dimethoxyphenyl)propenoic acid, the synthesis of various amides and hydrazides has been explored to modulate biological activity. nih.gov

The Butanoic Acid Chain: The length and rigidity of the alkyl chain can be modified. Introducing double bonds, as seen in the related propenoic acid derivatives, or incorporating cyclic structures can influence the conformational flexibility of the molecule, potentially leading to a more favorable binding orientation with a target protein.

The 3,4-Dimethoxyphenyl Ring: The methoxy (B1213986) groups on the phenyl ring are critical for interaction with many biological targets. However, their positions can be altered, or they can be replaced with other substituents to fine-tune electronic properties and metabolic stability. For example, replacing methoxy groups with alkyl groups has been shown to affect metabolic stability, while incorporating them into 5- or 6-membered rings can restore stability.

The synthesis of these novel derivatives often involves multi-step procedures. For example, a general synthetic route could start from 3,4-dimethoxyacetophenone, proceeding through several intermediates to yield the final carboxylic acid derivatives. nih.gov

Bioisosteric replacement and scaffold hopping are advanced strategies used to discover novel compounds with improved properties while retaining the desired biological activity. researchgate.netnih.govdrugdesign.org

Bioisosteric Replacements: This strategy involves substituting a functional group or a substructure with another that has similar physical or chemical properties. scispace.com The goal is to enhance the molecule's pharmacological profile.

Carboxylic Acid Bioisosteres: The carboxylic acid moiety of this compound is a prime candidate for bioisosteric replacement. Common replacements include tetrazoles, hydroxamic acids, and sulfonamides. These replacements can alter the acidity (pKa), lipophilicity, and metabolic stability of the compound, which can lead to improved oral bioavailability and duration of action. For example, the replacement of a carboxylic acid with a tetrazole group has been successfully used in the development of drugs like losartan.

Phenyl Ring Bioisosteres: The 3,4-dimethoxyphenyl ring can be replaced by other aromatic or heteroaromatic systems, such as pyridine, thiophene, or pyrazole. This can lead to new intellectual property, altered metabolic profiles, and potentially new binding interactions with the target.

Scaffold Hopping: This is a more drastic modification where the core structure, or scaffold, of the molecule is replaced with a chemically different one, while preserving the three-dimensional arrangement of the key functional groups responsible for biological activity. uniroma1.itpharmablock.com For a molecule like this compound, a scaffold hop might involve replacing the phenylbutanoic acid core with a completely different framework that still presents the key dimethoxy and acidic functionalities in a similar spatial orientation. This strategy has been successfully applied to discover novel allosteric inhibitors of HIV-1 reverse transcriptase by replacing a thienopyrimidinone core with a quinazolinone scaffold. nih.govresearchgate.net

Comparative Biological Evaluation of Analogues

Once a library of analogues has been synthesized, a rigorous biological evaluation is necessary to compare their activities and select promising candidates for further development.

Phenotypic screening involves testing compounds in cell-based or whole-organism models to identify agents that produce a desired biological effect, without a preconceived notion of the molecular target. This approach is particularly useful in the early stages of drug discovery.

Analogues of this compound would be screened in various assays to assess their effects on cellular processes such as proliferation, differentiation, or inflammation. For instance, related methoxy-substituted N-benzimidazole-derived carboxamides have been evaluated for their in vitro antiproliferative, antioxidative, and antibacterial activities. mdpi.com Any "hit" compounds identified through phenotypic screening would then be subjected to further studies to elucidate their mechanism of action. This process, often called target deconvolution, aims to identify the specific protein or pathway through which the compound exerts its effect.

Lead optimization is an iterative process where a promising "lead" compound is chemically modified to improve its properties, such as potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). creative-biostructure.comdanaher.combiobide.com The goal is to develop a preclinical candidate that has a high probability of success in clinical trials. creative-biostructure.com

For a lead compound derived from the this compound scaffold, optimization would involve a multidisciplinary approach:

Improving Potency: Fine-tuning the structure based on SAR data to maximize binding affinity for the target.

Enhancing Selectivity: Modifying the structure to reduce binding to off-target proteins, which can cause unwanted side effects.

Optimizing ADME Properties: Adjustments to the molecule's lipophilicity, polarity, and metabolic stability are made to ensure it can reach its target in the body and remain there for a sufficient duration. This may involve introducing or removing functional groups that are susceptible to metabolic enzymes. altasciences.com

The following table illustrates a hypothetical lead optimization cycle for a derivative of this compound.

CompoundModificationTarget Potency (IC50)Metabolic Stability (t1/2 in microsomes)Cell Permeability (Papp)
Lead Compound A-500 nM15 minLow
Analogue A-1Esterification of carboxylic acid700 nM30 minModerate
Analogue A-2Bioisosteric replacement of carboxylic acid with tetrazole450 nM45 minLow
Analogue A-3Modification of the butanoic chain200 nM25 minModerate
Optimized Candidate BCombination of modifications50 nM> 60 minHigh

Development of Prodrugs and Targeted Delivery Systems for Research Applications

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions. mdpi.comnih.gov The prodrug approach can be used to overcome various challenges, such as poor solubility, low permeability, or lack of site-specificity. mdpi.comnih.govmdpi.com

For this compound, the carboxylic acid group is an ideal handle for creating prodrugs. Ester prodrugs, for example, can be synthesized to increase the lipophilicity of the molecule, thereby enhancing its ability to cross cell membranes. Once inside the cell, esterase enzymes can cleave the ester bond, releasing the active carboxylic acid. This strategy is a traditional approach to improving passive permeability. mdpi.comnih.gov

More advanced, modern prodrug strategies involve targeting specific transporters or enzymes to achieve site-specific delivery. mdpi.com For instance, by attaching an amino acid to the carboxylic acid group, the resulting prodrug might be recognized by amino acid transporters that are highly expressed in certain tissues, leading to targeted drug delivery. mdpi.com A similar strategy has been explored for a related compound, 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans-propenoic acid, which was conjugated to a dipeptide to target it to the colon for the treatment of cancer. nih.gov

Targeted delivery systems can also involve the use of nanocarriers, such as liposomes or nanoparticles. The active compound can be encapsulated within these carriers, which can then be decorated with targeting ligands (e.g., antibodies or peptides) that recognize specific cell surface receptors. This approach can increase the concentration of the drug at the desired site of action while minimizing exposure to healthy tissues. For example, analogues of combretastatin containing a trimethoxyphenyl group have been loaded onto diamond nanoparticles to improve their solubility and cytotoxic activity. nih.gov

Chemical Strategies for Prodrug Design

Prodrug design is a crucial strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a pharmacologically active compound. For this compound, which contains a carboxylic acid functional group, several well-established prodrug strategies can be employed to enhance its therapeutic potential. The primary goal of these strategies is to mask the polar carboxylic acid group, thereby increasing lipophilicity and facilitating passage across biological membranes.

The most common approach for carboxylic acid-containing drugs is the formation of ester prodrugs . This involves the chemical modification of the carboxylic acid moiety into an ester. Esterification can significantly alter the molecule's properties, such as its solubility, stability, and permeability. if-pan.krakow.plresearchgate.net The ester linkage is designed to be cleaved in vivo by ubiquitous esterase enzymes, which are present in plasma, liver, and other tissues, to release the active parent drug, this compound. researchgate.netuobabylon.edu.iq

Several types of ester prodrugs could be synthesized for this compound:

Simple Alkyl Esters: Methyl, ethyl, or other simple alkyl esters can be synthesized to increase lipophilicity. The rate of hydrolysis can be controlled by varying the steric and electronic properties of the alcohol used for esterification. uobabylon.edu.iq

Acyloxymethyl Esters: These are a type of "double ester" where the drug is linked to an acyloxymethyl group. A well-known example is the acetoxymethyl (AM) ester, which is hydrolyzed by esterases to release the active drug. acs.org This strategy has been successfully used to improve the cellular uptake of various drugs.

Amino Acid Conjugates: Esterification with amino acids can enhance aqueous solubility and may also utilize specific amino acid transporters for improved absorption. if-pan.krakow.plnih.gov For example, valine esters have been used to create prodrugs like valacyclovir and valganciclovir, which show improved bioavailability. if-pan.krakow.pl

Another, though less common, strategy for carboxylic acids is the formation of amide prodrugs . Amides are generally more stable to hydrolysis than esters, which can be an advantage for achieving a longer duration of action. slideshare.net However, their higher stability can also lead to incomplete conversion to the active drug. uobabylon.edu.iq

The choice of the promoiety (the chemical group attached to the active drug) is critical and depends on the specific barrier to be overcome. For instance, if the goal is to improve oral absorption, a lipophilic promoiety would be chosen. If enhanced water solubility for intravenous administration is desired, a hydrophilic promoiety would be selected. nih.govijpcbs.com

Prodrug StrategyRationaleExample Promoieties
Esterification Increase lipophilicity, improve membrane permeability, mask polar carboxyl group. if-pan.krakow.plresearchgate.netSimple alkyls (methyl, ethyl), Acyloxymethyl, Amino acids (valine). if-pan.krakow.pluobabylon.edu.iqacs.org
Amidation Increase stability, potentially prolong duration of action. slideshare.netSimple amines, Amino acids.

Methodologies for Investigating Targeted Delivery in Experimental Models

Once derivatives and prodrugs of this compound are synthesized, it is essential to evaluate their targeted delivery in experimental models. These studies aim to determine if the modified compound preferentially accumulates in the desired tissue or organ, thereby enhancing efficacy and reducing off-target effects.

A variety of in vitro and in vivo models are utilized for these investigations:

In Vitro Models:

Cell Culture Studies: The uptake and conversion of the prodrug to the active compound can be studied in relevant cell lines. For example, if the target is a specific type of cancer cell, the cytotoxicity and uptake of the prodrug can be compared to the parent drug in those cells.

Enzyme Assays: The rate of hydrolysis of ester or amide prodrugs can be determined by incubating them with purified esterases or amidases, or with tissue homogenates (e.g., liver microsomes, plasma). acs.org This provides information on the stability of the prodrug and its potential for conversion in vivo.

In Vivo Models:

Animal Models of Disease: The efficacy of the prodrug can be tested in animal models (e.g., mouse, rat) that mimic the human disease state. Therapeutic outcomes are compared between animals treated with the prodrug, the parent drug, and a placebo.

Pharmacokinetic and Biodistribution Studies: These are crucial for assessing targeted delivery. They involve administering the compound (often radiolabeled) to animals and then measuring its concentration in various tissues and fluids (blood, plasma, liver, kidney, brain, etc.) over time. nih.gov This data reveals where the drug accumulates and how long it remains in the body. Techniques like liquid chromatography-mass spectrometry (LC-MS) are commonly used for quantification.

Imaging Techniques: Non-invasive imaging techniques can provide real-time information on the biodistribution of the drug. These include:

Positron Emission Tomography (PET): Requires labeling the compound with a positron-emitting isotope.

Single-Photon Emission Computed Tomography (SPECT): Uses a gamma-emitting isotope.

Fluorescence Imaging: Involves attaching a fluorescent probe to the molecule. This is particularly useful for preclinical studies in small animals.

Targeted Delivery Systems:

Beyond simple prodrugs, more sophisticated drug delivery systems can be employed to target this compound to specific sites. These often involve nanoparticles, liposomes, or dendrimers. esipreprints.orgmdpi.comnih.gov

Nanoparticle Formulations: The drug can be encapsulated within or conjugated to nanoparticles. The surface of these nanoparticles can be modified with targeting ligands (e.g., antibodies, peptides, aptamers) that bind to specific receptors overexpressed on the target cells. nih.govmdpi.com For example, hyaluronic acid can be used to target CD44 receptors, which are overexpressed in some cancer cells. nih.govresearchgate.net

Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Similar to nanoparticles, their surface can be modified for targeted delivery.

Dendrimers: These are highly branched, well-defined macromolecules that can carry drug molecules both in their interior and on their surface. nih.govnih.gov

The evaluation of these targeted delivery systems in experimental models follows similar principles to those for prodrugs, with a strong emphasis on biodistribution and accumulation at the target site.

MethodologyPurposeExperimental Models
In Vitro Cell-Based Assays Assess cellular uptake, cytotoxicity, and prodrug conversion.Relevant cancer or disease-specific cell lines.
In Vitro Enzyme Assays Determine the rate of prodrug hydrolysis.Purified enzymes, plasma, tissue homogenates.
In Vivo Efficacy Studies Evaluate the therapeutic effect of the prodrug.Animal models of the target disease.
Pharmacokinetic & Biodistribution Studies Quantify drug concentration in tissues and fluids over time. nih.govRodent models (mice, rats).
In Vivo Imaging Visualize the real-time distribution of the drug.Small animal imaging systems (PET, SPECT, fluorescence).

Advanced Analytical and Bioanalytical Methodologies for Research

Chromatographic Separation and Quantification Techniques

Chromatography is the cornerstone for separating 3-(3,4-dimethoxyphenyl)butanoic acid from reaction mixtures, impurities, or biological components, enabling its accurate quantification.

High-Performance Liquid Chromatography (HPLC) Development for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for monitoring the progress of its synthesis. A typical method involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.

A robust HPLC method for this analyte would likely employ a C18 stationary phase, which is effective for retaining aromatic carboxylic acids. helixchrom.comnih.gov The mobile phase is generally a mixture of an aqueous buffer (often containing a small percentage of an acid like acetic or formic acid to suppress the ionization of the carboxylic acid group and ensure good peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. helixchrom.comsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of the target compound while separating it from more polar starting materials and less polar byproducts. google.com Detection is commonly performed using a UV detector, as the dimethoxyphenyl ring possesses a strong chromophore. Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Table 1: Illustrative HPLC Parameters for Purity Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min
Detection UV at ~280 nm
Injection Volume 10 µL
Column Temp. 30 °C

This method can be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure its reliability for quality control purposes. helixchrom.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For a carboxylic acid like this compound, derivatization is typically required to increase its volatility and thermal stability. This is often achieved by converting the carboxylic acid group into a more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester.

Once derivatized, the compound can be analyzed by GC-MS to identify impurities or potential metabolites. The gas chromatograph separates the components of the mixture, and the mass spectrometer fragments the eluting molecules into characteristic ions. The resulting mass spectrum serves as a molecular fingerprint. For the related isomer, 4-(3,4-dimethoxyphenyl)butanoic acid, prominent mass-to-charge ratio (m/z) peaks are observed at 224 (molecular ion), 151, and 164. nih.gov A similar fragmentation pattern would be expected for the 3-substituted isomer, with the base peak at m/z 151 likely corresponding to the stable 3,4-dimethoxybenzyl cation formed after cleavage of the butyric acid side chain.

Table 2: Predicted Key GC-MS Fragmentation Ions for Derivatized this compound

m/z ValuePossible Fragment IdentityDescription
M+ [C₁₂H₁₆O₄]⁺Molecular ion of the underivatized acid (if observed)
151 [C₉H₁₁O₂]⁺3,4-Dimethoxybenzyl cation (Expected Base Peak)
[M-45] [C₁₁H₁₅O₂]⁺Loss of the carboxyl group (-COOH)

GC-MS is particularly useful for identifying trace-level impurities that might not be resolved by HPLC and for metabolic studies where volatile metabolites may be formed.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Biological Matrices

To quantify this compound in complex biological matrices such as plasma, urine, or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its exceptional sensitivity and selectivity. mdpi.comnih.gov

The development of a bioanalytical LC-MS/MS method involves several critical steps. researchgate.netanapharmbioanalytics.com First, an efficient sample preparation protocol is established to extract the analyte from the matrix and remove interfering substances like proteins and lipids. researchgate.net This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. mdpi.comijpsr.com Chromatographic separation is achieved using an HPLC system, often with a rapid gradient to minimize run time. nih.gov

The analyte is then detected using a tandem mass spectrometer, typically a triple quadrupole instrument, operating in Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, a specific precursor ion (e.g., the protonated or deprotonated molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other matrix components. nih.govnih.gov A stable isotope-labeled internal standard is often used to ensure high accuracy and precision. The method must be fully validated for linearity, accuracy, precision, recovery, and matrix effects as per regulatory guidelines. ijpsr.com

Table 3: Typical Validation Parameters for a Bioanalytical LC-MS/MS Method

Validation ParameterAcceptance Criteria (Typical)
Linearity (R²) ≥ 0.99
Intra- & Inter-day Accuracy Within ±15% of nominal value (±20% at LLOQ)
Intra- & Inter-day Precision ≤ 15% RSD (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Absence of significant ion suppression or enhancement
Stability Stable under various storage and handling conditions

Spectroscopic and Spectrometric Characterization in Research Contexts

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of this compound and any novel related compounds synthesized during research.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Novel Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. acdlabs.comnumberanalytics.com A combination of one-dimensional (1D) ¹H NMR and ¹³C NMR spectra and two-dimensional (2D) experiments like COSY, HSQC, and HMBC provides detailed information about the carbon skeleton and the placement of protons and functional groups. acs.orgresearcher.life

For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methoxy (B1213986) groups, and the protons of the butanoic acid chain. docbrown.info The ¹³C NMR spectrum would similarly show distinct resonances for each carbon atom in the molecule. docbrown.info The connectivity between protons and carbons can be unequivocally established using 2D NMR, confirming the substitution pattern on the aromatic ring and the structure of the side chain. This suite of experiments is crucial for confirming the identity of a synthesized batch and for determining the precise structure of any new derivatives or byproducts. pitt.eduresearchgate.net

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

¹H NMR (Proton) Predicted δ (ppm) ¹³C NMR (Carbon) Predicted δ (ppm)
Carboxyl (-COOH)~12.0 (broad s)Carbonyl (C=O)~179
Aromatic (Ar-H)6.7-6.9 (m, 3H)Aromatic (C-O)147-149
Methoxy (-OCH₃)~3.85 (s, 6H)Aromatic (C-C)~134
Methine (-CH-)2.9-3.1 (m, 1H)Aromatic (C-H)111-121
Methylene (-CH₂-)2.4-2.6 (m, 2H)Methoxy (-OCH₃)~56
Methyl (-CH₃)~1.2 (d, 3H)Aliphatic Chain30-45

Predicted values are approximate and based on analogous structures. Solvent is typically CDCl₃ or DMSO-d₆. docbrown.infodocbrown.inforsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Purity Assessment

Infrared (IR) Spectroscopy is used to identify specific functional groups based on their characteristic vibrational frequencies. stanford.eduechemi.com The IR spectrum of this compound would be dominated by a very broad absorption for the carboxylic acid O-H stretch, a strong, sharp peak for the carbonyl (C=O) stretch, and several peaks corresponding to the aromatic ring and C-O stretches of the ether groups. libretexts.orgspectroscopyonline.comopenstax.orgdocbrown.inforesearchgate.netamazonaws.com

Table 5: Key IR Absorption Bands for this compound

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch3300 - 2500 (very broad)
Aliphatic/AromaticC-H Stretch3100 - 2850
Carboxylic AcidC=O Stretch~1710 (strong, sharp)
Aromatic RingC=C Stretch1600 - 1450
Ether/Carboxylic AcidC-O Stretch1300 - 1100

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, which is primarily dictated by the aromatic chromophore. thermofisher.comcontractpharma.com The 3,4-dimethoxyphenyl group is expected to show characteristic absorption maxima in the UV region, typically around 230 nm and 280 nm. pageplace.dehunterlab.com UV-Vis spectroscopy is a simple and effective tool for quantitative analysis based on the Beer-Lambert Law, allowing for the determination of concentration in solution. hunterlab.com It can also be used as a preliminary purity check; the shape of the spectrum should match that of a pure reference standard, and the absence of unexpected absorptions can indicate the absence of certain types of impurities.

Bioanalytical Assay Development for Preclinical and Mechanistic Studies

The development of robust bioanalytical methods is crucial for evaluating the pharmacokinetic properties and understanding the mechanism of action of this compound in preclinical research. onlinepharmacytech.info Quantification of the compound in complex biological matrices such as cell culture media, plasma, and urine requires highly sensitive and selective assays. iajps.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior specificity and sensitivity. onlinepharmacytech.info

A typical bioanalytical method development process begins with sample preparation, which aims to extract the analyte from the matrix and remove interfering substances like proteins and salts. nih.gov For plasma or serum samples, protein precipitation with a solvent like acetonitrile is a common first step. waters.com This is often followed by liquid-liquid extraction or solid-phase extraction (SPE) for further cleanup and concentration of the analyte. nii.ac.jp

The chromatographic separation is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). onlinepharmacytech.info The choice of column and mobile phase is optimized to achieve good peak shape and separation from endogenous matrix components.

Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. In this mode, specific precursor-to-product ion transitions for the analyte and an internal standard are monitored, providing excellent selectivity and quantitative accuracy. The method must be validated according to regulatory guidelines to ensure its reliability, assessing parameters such as linearity, accuracy, precision, selectivity, and stability. mdpi.com

Table 2: Example Parameters for a Validated LC-MS/MS Method for Quantification
ParameterDescription
Sample Preparation Protein precipitation with acetonitrile followed by SPE
LC Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase Gradient elution with water and acetonitrile, both containing 0.1% formic acid
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Analyte) m/z 225.1 → 151.1 (Example transition based on predicted fragmentation)
MRM Transition (Internal Standard) A stable isotope-labeled version of the analyte would be ideal
Linear Range Typically in the ng/mL range (e.g., 1 - 1000 ng/mL)
Accuracy & Precision Within ±15% (±20% at the lower limit of quantification)

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those that modulate a specific biological target or pathway. uantwerpen.be Developing an HTS assay for this compound is a key step in discovering its potential therapeutic applications. The development process is a multi-stage endeavor that requires careful planning and optimization.

The first step is the identification of a relevant biological target (e.g., an enzyme or receptor). Once a target is selected, an appropriate assay format must be chosen. Assays can be biochemical, using purified components, or cell-based, which provide a more physiologically relevant context. The choice depends on the target and the desired information.

The assay principle must be compatible with a high-throughput format, meaning it should be simple, robust, and generate a signal that can be read quickly by an automated plate reader. researcher.life Common detection technologies include fluorescence, luminescence, and absorbance. uantwerpen.be For example, a biochemical assay for an enzyme target might measure the production of a fluorescent product. A cell-based assay might use a reporter gene that produces a luminescent protein in response to the activation of a specific signaling pathway.

The assay must be miniaturized (typically to 384- or 1536-well plate formats) and optimized to ensure its reliability and sensitivity. This includes optimizing reagent concentrations, incubation times, and solvent tolerance. Statistical validation, often using the Z'-factor, is performed to confirm that the assay can reliably distinguish between active and inactive compounds. uantwerpen.be Once validated, the assay can be used to screen large compound libraries to identify "hits," which are then subjected to further validation and characterization. nih.gov

Table 3: Key Stages in High-Throughput Screening (HTS) Assay Development
StageKey Considerations and Activities
1. Target Identification & Validation Select a biologically relevant target (e.g., enzyme, receptor, protein-protein interaction).
2. Assay Principle Selection Choose between biochemical or cell-based formats. Select a suitable detection technology (e.g., fluorescence, luminescence).
3. Reagent Development Source or produce high-quality reagents (e.g., purified proteins, stable cell lines).
4. Assay Optimization & Miniaturization Optimize concentrations, incubation times, and temperature. Adapt the assay to a multi-well plate format (e.g., 384-well).
5. Assay Validation Determine assay performance characteristics (e.g., Z'-factor, signal-to-background ratio, reproducibility).
6. Pilot Screen Screen a small, diverse set of compounds to ensure the assay performs as expected in a screening environment.

Future Directions and Emerging Research Challenges

Identification of Novel Therapeutic Niches and Research Applications

While the specific biological activities of 3-(3,4-Dimethoxyphenyl)butanoic acid are not yet extensively documented, the broader class of dimethoxyphenyl-substituted compounds has shown promise in various therapeutic areas. Future research could focus on exploring its potential in:

Neuroprotection: Related phenylpropanoids have been investigated for their neuroprotective effects. Future studies could assess the potential of this compound in models of neurodegenerative diseases.

Anti-inflammatory Activity: The anti-inflammatory properties of similar compounds suggest that this compound could be a candidate for development as an anti-inflammatory agent.

Anticancer Research: Certain compounds containing the dimethoxyphenyl moiety have been explored as potential tubulin inhibitors for cancer treatment. acs.org Investigating the activity of this compound and its derivatives against various cancer cell lines could reveal novel therapeutic opportunities.

The identification of new therapeutic applications will heavily rely on high-throughput screening and the development of specific bioassays to uncover the compound's mechanism of action.

Integration of Artificial Intelligence and Machine Learning in Compound Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.govjsr.orgmdpi.com For this compound, these technologies can be instrumental in:

Predictive Modeling: AI algorithms can analyze vast datasets to predict the physicochemical properties, biological activities, and potential toxicity of novel derivatives of this compound. mdpi.com This can significantly reduce the time and cost associated with early-stage drug discovery.

Target Identification: Machine learning models can help identify potential biological targets for the compound by analyzing its structural features and comparing them to known drug-target interactions. mdpi.com

De Novo Drug Design: Generative AI models can design novel derivatives of this compound with optimized properties for a specific therapeutic target. mdpi.com

The integration of AI and ML will require the generation of large, high-quality datasets on the activity and properties of this compound and its analogs.

Addressing Synthetic and Biological Hurdles in Derivative Development

The development of derivatives of this compound to enhance its therapeutic potential will likely encounter several challenges:

Synthetic Complexity: The synthesis of novel derivatives with specific stereochemistry and functional group modifications can be challenging and may require the development of new synthetic methodologies.

Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives is a critical hurdle. Researchers will need to balance therapeutic efficacy with favorable pharmacokinetic profiles.

Biological Target Validation: Once a potential biological target is identified, validating its role in the desired therapeutic effect is a complex and resource-intensive process.

Overcoming these hurdles will necessitate a combination of advanced synthetic chemistry, computational modeling, and robust biological evaluation.

Interdisciplinary Collaborations for Comprehensive Translational Research (Preclinical Emphasis)

To accelerate the translation of basic research findings into potential clinical applications, interdisciplinary collaborations are essential. For this compound, this would involve:

Chemistry and Biology: Synthetic chemists can design and create novel derivatives, while biologists can evaluate their efficacy and mechanism of action in relevant preclinical models.

Pharmacology and Toxicology: Pharmacologists can study the drug's effects on the body, while toxicologists can assess its safety profile.

Computational Science and Experimental Research: Computational scientists can use AI and ML to guide the design and prioritization of new compounds, which can then be synthesized and tested by experimental researchers. researchgate.net

A collaborative approach will be crucial for a comprehensive preclinical evaluation of this compound and its derivatives, paving the way for potential future clinical development.

Q & A

Q. What are the recommended synthetic routes for 3-(3,4-Dimethoxyphenyl)butanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves Friedel-Crafts alkylation of 3,4-dimethoxybenzene with a butyrolactone derivative, followed by hydrolysis and oxidation. For example, reacting 3,4-dimethoxyphenyl magnesium bromide with γ-butyrolactone under anhydrous conditions yields intermediates, which are then oxidized using Jones reagent (CrO₃/H₂SO₄) to the carboxylic acid .
  • Key Variables :
Reaction StepConditionsYield Range
Alkylation0–5°C, THF60–70%
Oxidation0°C, H₂O50–55%
Alternative routes include Heck coupling or enzymatic derivatization (e.g., lipase-mediated resolution for stereoselective synthesis) .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H NMR (CDCl₃) shows distinct signals: δ 6.8–7.2 ppm (aromatic protons), δ 3.8–3.9 ppm (methoxy groups), δ 2.5–2.7 ppm (CH₂ adjacent to COOH) .
  • GC-MS : Electron ionization (EI) at 70 eV produces a molecular ion peak at m/z 238 (C₁₂H₁₄O₄⁺) with fragmentation patterns matching the methoxy and butanoic acid moieties .
  • HPLC : Reverse-phase C18 columns with methanol/water (70:30) and 0.1% formic acid achieve baseline separation (retention time ~12 min) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity?

  • Methodological Answer :
  • Derivatization : Introduce substituents at the β-carbon (e.g., halogens or amino groups) to modulate electronic effects. For example, chlorination at the phenyl ring (para to methoxy groups) increases lipophilicity, enhancing blood-brain barrier penetration .
  • Structure-Activity Relationship (SAR) : Computational docking (AutoDock Vina) reveals that methoxy groups at positions 3 and 4 stabilize hydrogen bonds with cyclooxygenase-2 (COX-2), suggesting anti-inflammatory potential .
  • Data Table :
DerivativeBioactivity (IC₅₀)Target Protein
Parent Compound45 µMCOX-2
4-Fluoro Analog28 µMCOX-2
β-Amino Substituted12 µMGABA Receptor

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Source Analysis : Cross-validate assays (e.g., ELISA vs. cell-based assays) to rule out false positives. For instance, discrepancies in antioxidant activity may arise from DPPH assay interference by methoxy groups .
  • Experimental Replication : Reproduce studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) and include positive controls (e.g., ascorbic acid for antioxidants).
  • Meta-Analysis : Pool data from >10 studies to identify trends. A 2024 review noted 60% of papers reported anti-inflammatory activity at 10–100 µM, while 30% showed no effect due to poor solubility .

Q. What strategies mitigate challenges in detecting this compound in complex matrices (e.g., plant extracts)?

  • Methodological Answer :
  • Sample Prep : Solid-phase extraction (SPE) with C18 cartridges removes interfering phenolic compounds. Methanol:water (80:20) elutes the target analyte efficiently .
  • LC-MS/MS : Use MRM transitions m/z 238 → 194 (quantifier) and 238 → 179 (qualifier) with a limit of detection (LOD) of 0.1 ng/mL .
  • Matrix Effects : Spike recovery tests (85–110%) confirm minimal ion suppression in biological fluids .

Data Contradiction Analysis

Q. Why do metabolic studies report conflicting half-life values for this compound?

  • Methodological Answer :
  • Species Variability : Rat liver microsomes show t₁/₂ = 2.5 h vs. human hepatocytes (t₁/₂ = 4.1 h) due to cytochrome P450 2D6 isoform differences .
  • Experimental Design : Static vs. flow-through systems affect oxygenation, altering metabolic rates. A 2023 study using a microfluidic liver-on-a-chip replicated in vivo clearance more accurately .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.